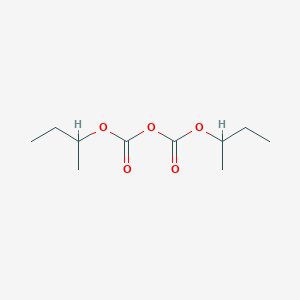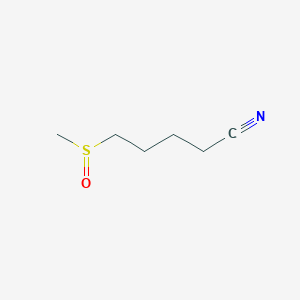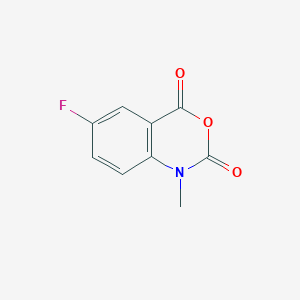
6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
概要
説明
6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, also known as 6-FMDB, is a chemical compound that belongs to the class of benzoxazine derivatives. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and polymer chemistry.
作用機序
The mechanism of action of 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is not fully understood. However, several studies have suggested that this compound exerts its cytotoxic activity by inducing DNA damage and inhibiting DNA repair mechanisms. In addition, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic activity against various cancer cell lines. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. However, the biochemical and physiological effects of this compound on normal cells and tissues are not fully understood.
実験室実験の利点と制限
The advantages of using 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in lab experiments include its high yield and purity, its potential as an anticancer agent, and its potential as a building block for the synthesis of novel materials. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in some solvents.
将来の方向性
There are several future directions for the research on 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. One direction is to study the mechanism of action of this compound in more detail. Another direction is to investigate the potential of this compound as a building block for the synthesis of novel materials with unique properties. In addition, the potential of this compound as an anticancer agent could be further explored by conducting preclinical and clinical studies. Finally, the toxicity and pharmacokinetics of this compound need to be studied in more detail to determine its potential as a drug candidate.
科学的研究の応用
6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been the subject of scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Several studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In material science, this compound has been studied for its potential as a building block for the synthesis of novel materials. Several studies have reported the synthesis of polymers and copolymers using this compound as a monomer. These materials have been shown to have unique properties, such as high thermal stability, good mechanical properties, and excellent solubility.
特性
IUPAC Name |
6-fluoro-1-methyl-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-11-7-3-2-5(10)4-6(7)8(12)14-9(11)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXAOHOECMTGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507721 | |
| Record name | 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61352-46-3 | |
| Record name | 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


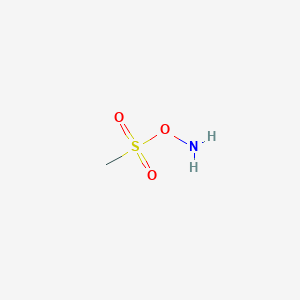

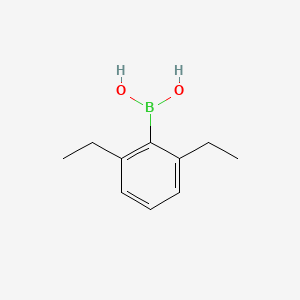
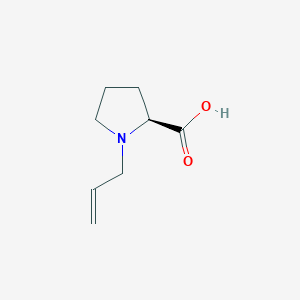
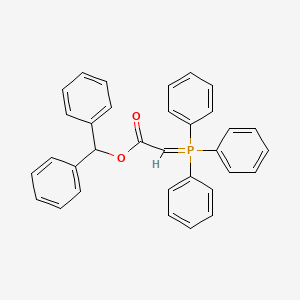
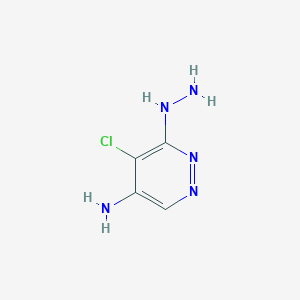

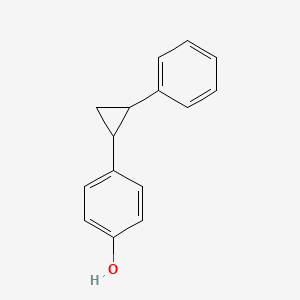
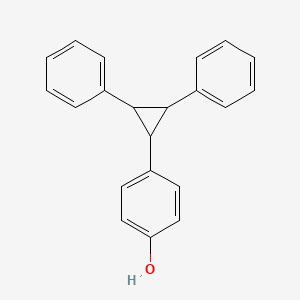
![2-Hexenoic acid, 4-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, monohydrochloride, (2E,4S)-](/img/structure/B3054550.png)
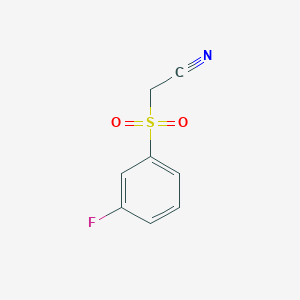
![5-[(Benzylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B3054554.png)
